molecular formula C14H16FN3O3 B119851 Desethylene Norfloxacin Hydrochloride CAS No. 75001-77-3

Desethylene Norfloxacin Hydrochloride

Cat. No. B119851
CAS RN: 75001-77-3
M. Wt: 293.29 g/mol
InChI Key: LPCBOASHZANLJB-UHFFFAOYSA-N
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Description

Desethylene Norfloxacin Hydrochloride is a compound with the molecular formula C14H16FN3O3 . It is also known as Norfloxacin impurity B .


Molecular Structure Analysis

The molecular structure of Desethylene Norfloxacin Hydrochloride includes elements such as Carbon ©, Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O). The IUPAC name for this compound is 7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid .


Physical And Chemical Properties Analysis

Desethylene Norfloxacin Hydrochloride has a molecular weight of 293.29 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7. Its Rotatable Bond Count is 5 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Desethylene Norfloxacin Hydrochloride, as part of the broader fluoroquinolone family, showcases its significant role in the antibacterial spectrum. The pharmacokinetic properties of norfloxacin, a close relative, offer insights into its rapid absorption and distribution throughout the body, achieving high tissue to serum concentration ratios especially in renal and prostatic tissues. This is crucial for understanding the potential of Desethylene Norfloxacin Hydrochloride in penetrating tissues and exerting its antibacterial effects. The metabolism of norfloxacin, leading to the creation of six identified metabolites, underscores the importance of studying metabolites like Desethylene Norfloxacin for their efficacy and safety profiles (Wise, 1984; Stein, 1987).

Antibacterial Spectrum and Clinical Efficacy

Norfloxacin's broad antibacterial activity, including effectiveness against both Gram-negative and some Gram-positive organisms, illustrates the potential utility of Desethylene Norfloxacin Hydrochloride in clinical applications. The ability to treat infections caused by resistant bacteria, such as Pseudomonas aeruginosa, and its effectiveness in various infection sites, highlight the importance of fluoroquinolones in combating bacterial infections. This also suggests the potential for Desethylene Norfloxacin Hydrochloride to contribute to the treatment of complicated and recurrent urinary tract infections, as well as other infections where broad-spectrum antibacterial activity is required (B. Holmes, R. N. Brogden, D. Richards, 1985; Lucas Chierentin, H. R. Salgado, 2016).

Analytical Methods for Determination

The determination and quality control of norfloxacin and by extension, its metabolites like Desethylene Norfloxacin Hydrochloride, are crucial for ensuring their effectiveness and safety. Analytical methods such as thin-layer chromatography, microbiological assay, spectrophotometry, capillary electrophoresis (CE), and high-performance liquid chromatography (HPLC) are utilized for this purpose. These techniques are essential for assessing the quality of fluoroquinolones, ensuring that they meet the required standards for clinical use (Lucas Chierentin, H. R. Salgado, 2016).

properties

IUPAC Name

7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16/h5-7,17H,2-4,16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCBOASHZANLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethylene Norfloxacin Hydrochloride

CAS RN

75001-77-3
Record name 7-((2-Aminoethyl)amino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((2-AMINOETHYL)AMINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GYT8QQ4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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